molecular formula C10H12N6O2 B3173705 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid CAS No. 949285-98-7

1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid

Cat. No.: B3173705
CAS No.: 949285-98-7
M. Wt: 248.24 g/mol
InChI Key: YBTWJKNOMOCPKE-UHFFFAOYSA-N
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Description

1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid is an organic compound with the molecular formula C10H12N6O2 and a molecular weight of 248.24 g/mol . This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, which is further connected to a piperidine ring bearing a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated processes and advanced purification techniques.

Chemical Reactions Analysis

1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and acetic acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c17-10(18)7-3-5-15(6-4-7)9-2-1-8-11-13-14-16(8)12-9/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTWJKNOMOCPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949285-98-7
Record name 1-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid

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